PCSK9 Secretion Blockade vs. Hit Compound
In a direct head-to-head comparison within the same study, Pcsk9-IN-23 (compound 5C) at a concentration of 5 µM achieved complete (total) blockade of PCSK9 secretion from HepG2 hepatocytes [1]. In contrast, the original hit compound 1 from the same phenotypic screen, even at a higher concentration of 12.5 µM, only reduced extracellular PCSK9 levels by 35.8 ± 5.8% [1]. This represents a >2.5-fold lower effective concentration for achieving a far greater magnitude of effect.
| Evidence Dimension | PCSK9 secretion inhibition in HepG2 cells |
|---|---|
| Target Compound Data | 5 µM: total (complete) blockade of PCSK9 secretion |
| Comparator Or Baseline | Compound 1 (hit compound): 12.5 µM: 35.8 ± 5.8% reduction in extracellular PCSK9 |
| Quantified Difference | Pcsk9-IN-23 achieves complete block at 2.5× lower concentration, and effect magnitude is absolute versus partial |
| Conditions | HepG2 cell line; PCSK9 secretion quantified by ELISA of conditioned media; Western blot for intracellular proPCSK9/mature PCSK9 |
Why This Matters
Complete secretion blockade at a lower concentration translates to a wider experimental window and reduced likelihood of off-target effects in cell-based assays.
- [1] Giannessi L, Lupo MG, Rossi I, et al. Identification of 4-amino-2-Pyridones as new potent PCSK9 inhibitors: From phenotypic hit discovery to in vivo tolerability. European Journal of Medicinal Chemistry. 2024;265:116063. View Source
